molecular formula C26H45NO6 B2926729 Glycodeoxycholic acid monohydrate CAS No. 1079043-81-4

Glycodeoxycholic acid monohydrate

Cat. No. B2926729
CAS RN: 1079043-81-4
M. Wt: 467.647
InChI Key: DLOTUJUSJVIXDW-YEUHZSMFSA-N
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Description

Glycodeoxycholic acid is a bile acid that has been shown to inhibit bacterial translocation . It is used as an adjuvant therapy in the treatment of primary sclerosing cholangitis and other inflammatory conditions of the liver, such as pancreatitis, and it has also been studied for its effects on iron homeostasis . It is a bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed .


Synthesis Analysis

The biosynthesis of glycodeoxycholic acid is dependent on microbial metabolism, which may be inhibited by nonsteroidal anti-inflammatory drugs . This compound has been shown to inhibit cell signaling pathways and increase sodium ion uptake into cells through inhibition of sodium-potassium ATPase activity .


Molecular Structure Analysis

Glycodeoxycholic acid has a molecular formula of C26H45NO6 . Its molecular weight is 467.64 .


Chemical Reactions Analysis

Glycodeoxycholic acid (GDCA) is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It induces a reversible, concentration-dependent reduction in myogenic tone in rats and decreases expression of the gene encoding the cytochrome P450 (CYP) isoform 7A1 (CYP7A1) in rabbits .


Physical And Chemical Properties Analysis

Glycodeoxycholic acid has a molecular weight of 467.64 . It has an optical activity of [α]20/D +46±2°, c = 1% in ethanol .

Scientific Research Applications

C26H43NO5⋅H2O C_{26}H_{43}NO_{5} \cdot H_{2}O C26​H43​NO5​⋅H2​O

and a molecular weight of 467.64 g/mol . It has several applications in scientific research, which I will detail below in separate sections.

Hepatocyte Apoptosis Induction

GDCA·H2O has been identified as an inducer of apoptosis in hepatocytes. This process is crucial for understanding liver diseases and can be used to study the mechanisms of liver injury and regeneration. The compound induces apoptosis by a mechanism associated with DNA cleavage by endonucleases .

Bile Acid Metabolism Studies

Researchers use GDCA·H2O to investigate bile acid metabolism. It serves as a tool to understand the role of bile acids in various physiological processes, including cholesterol homeostasis and lipid digestion .

Diabetes Research

GDCA·H2O levels have been associated with gestational diabetes mellitus (GDM). Reduced levels of GDCA·H2O are linked to negative clinical outcomes in GDM, making it a valuable biomarker for studying this condition .

Lipase Activity Modulation

GDCA·H2O affects the activity of human gastric lipase (HGL). It is used in research to explore how bile acids and other amphiphiles influence the activity of lipases, which are enzymes critical for lipid digestion .

Drug Formulation

In pharmaceutical research, GDCA·H2O is used to study drug formulations, especially those involving bile acids. Its properties can affect the solubility and absorption of drugs, which is vital for developing effective medication delivery systems .

Signaling Molecule Research

As a signaling molecule, GDCA·H2O is involved in the regulation of glucose and lipid metabolism. It is used to study the signaling pathways that control these metabolic processes .

Toxicology

GDCA·H2O is utilized in toxicological studies to understand the cytotoxic effects of bile acids. This research is important for developing treatments for conditions caused by bile acid dysregulation .

Analytical Chemistry

In analytical chemistry, GDCA·H2O serves as a standard for calibrating instruments and validating methods used in the quantification of bile acids in biological samples .

Mechanism of Action

Safety and Hazards

Glycodeoxycholic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.H2O/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);1H2/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOTUJUSJVIXDW-YEUHZSMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycodeoxycholic acid monohydrate

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